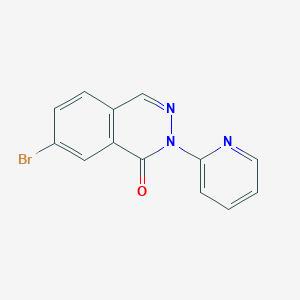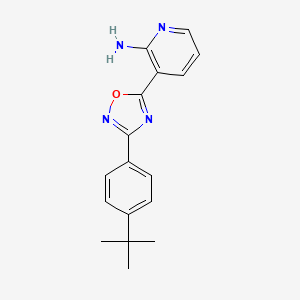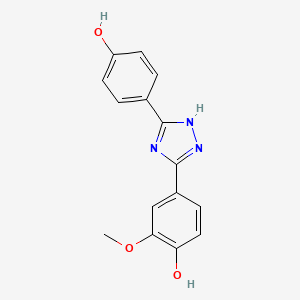
(R)-4-(4-Bromophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(4-Bromophenyl)pyrrolidin-2-one: is a chiral compound that belongs to the class of pyrrolidinones It is characterized by the presence of a bromophenyl group attached to the pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(4-Bromophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate bromophenyl derivative.
Cyclization: The bromophenyl derivative undergoes cyclization to form the pyrrolidinone ring.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-4-(4-Bromophenyl)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining precise temperature conditions to favor the desired reaction pathway.
Purification: Employing advanced purification techniques such as chromatography to isolate the pure ®-enantiomer.
化学反応の分析
Types of Reactions:
Oxidation: ®-4-(4-Bromophenyl)pyrrolidin-2-one can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction may produce bromophenyl alcohols.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: ®-4-(4-Bromophenyl)pyrrolidin-2-one is used as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: Research is ongoing to explore the potential therapeutic applications of ®-4-(4-Bromophenyl)pyrrolidin-2-one in treating various diseases.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of ®-4-(4-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
(S)-4-(4-Bromophenyl)pyrrolidin-2-one: The enantiomer of the compound, differing in its chiral configuration.
4-(4-Chlorophenyl)pyrrolidin-2-one: A similar compound with a chlorine atom instead of a bromine atom.
4-(4-Fluorophenyl)pyrrolidin-2-one: A related compound with a fluorine atom in place of the bromine atom.
Uniqueness: ®-4-(4-Bromophenyl)pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of the bromophenyl group
特性
分子式 |
C10H10BrNO |
|---|---|
分子量 |
240.10 g/mol |
IUPAC名 |
(4R)-4-(4-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1 |
InChIキー |
JHTJSUCXKXNRAX-QMMMGPOBSA-N |
異性体SMILES |
C1[C@@H](CNC1=O)C2=CC=C(C=C2)Br |
正規SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11798456.png)








![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)

